

Application Notes and Protocols for ML-097 in 3D Cell Culture Models

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Compound of Interest

Compound Name: ML-097

Cat. No.: B15612510

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Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research to better mimic the in vivo microenvironment of tumors.[1][2][3][4] These models offer a more physiologically relevant context compared to traditional two-dimensional (2D) monolayers, enabling more accurate assessment of drug efficacy and toxicity.[2][3][4] This document provides detailed protocols for the use of **ML-097**, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, in 3D cell culture models.

ML-097 is a novel small molecule inhibitor targeting the p110 α subunit of phosphoinositide 3-kinase (PI3K). Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many human cancers, playing a crucial role in cell proliferation, survival, and metabolism. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of **ML-097** for investigating cancer cell biology in 3D culture systems.

Data Presentation

Table 1: In Vitro Efficacy of ML-097 in 2D vs. 3D Cell Culture Models

Cell Line	Culture Model	IC50 (μM)
U-87 MG (Glioblastoma)	2D Monolayer	0.5 ± 0.1
	3D Spheroid	5.2 ± 0.8
MCF-7 (Breast Cancer)	2D Monolayer	1.2 ± 0.3
	3D Spheroid	12.5 ± 2.1
A549 (Lung Cancer)	2D Monolayer	2.5 ± 0.6
	3D Spheroid	28.1 ± 4.5

- Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of ML-097 on Spheroid Growth

Cell Line	Treatment	Spheroid Diameter (μm) at 72h	Percent Inhibition of Growth
U-87 MG	Vehicle (0.1% DMSO)	650 ± 50	-
ML-097 (5 μM)	320 ± 35	50.8%	
MCF-7	Vehicle (0.1% DMSO)	580 ± 40	-
ML-097 (10 μM)	295 ± 30	49.1%	

- Spheroids were treated for 72 hours. Growth inhibition is calculated relative to the vehicle-treated control.

Experimental Protocols

Protocol 1: Generation of Tumor Spheroids using the Hanging Drop Method

This protocol describes the formation of uniform tumor spheroids, a critical first step for 3D drug screening.[\[5\]](#)[\[6\]](#)

Materials:

- Cancer cell line of interest (e.g., U-87 MG, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- Petri dish (100 mm)
- Pipettes and sterile tips

Procedure:

- Culture cells in a T-75 flask to 70-80% confluency.
- Aspirate the culture medium and wash the cells with PBS.
- Add Trypsin-EDTA and incubate at 37°C until cells detach.
- Neutralize trypsin with complete medium and collect the cell suspension in a 15 mL conical tube.
- Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete medium.
- Perform a cell count to determine the cell concentration.
- Adjust the cell suspension to a final concentration of 2.5×10^5 cells/mL.
- Dispense 20 μ L drops of the cell suspension onto the inside of a 100 mm petri dish lid.
- Add 5-10 mL of sterile PBS to the bottom of the petri dish to create a humidified chamber.
- Carefully invert the lid and place it on the dish.
- Incubate at 37°C in a 5% CO₂ incubator for 48-72 hours to allow for spheroid formation.

Protocol 2: Treatment of Spheroids with ML-097

Materials:

- Pre-formed tumor spheroids
- **ML-097** stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium
- 96-well ultra-low attachment (ULA) round-bottom plates

Procedure:

- Gently transfer individual spheroids from the hanging drops into the wells of a 96-well ULA plate containing 100 μ L of fresh complete medium per well.
- Prepare serial dilutions of **ML-097** in complete medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1%.
- Carefully remove 50 μ L of medium from each well and add 50 μ L of the corresponding **ML-097** dilution or vehicle control.
- Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 3: Cell Viability Assessment using a Resazurin-based Assay

This protocol measures the metabolic activity of the spheroids as an indicator of cell viability.^[7]

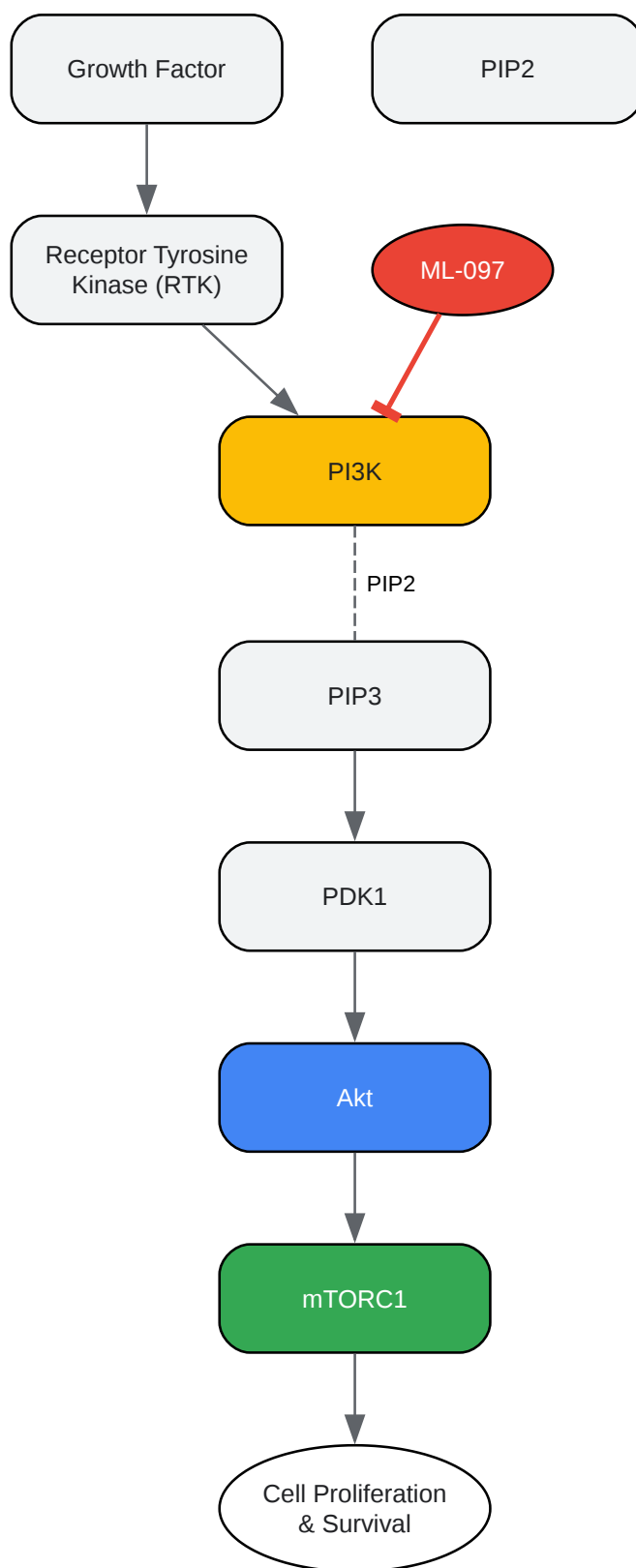
Materials:

- **ML-097** treated spheroids in a 96-well ULA plate
- Resazurin sodium salt solution (0.2 mg/mL in sterile PBS)
- Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)

Procedure:

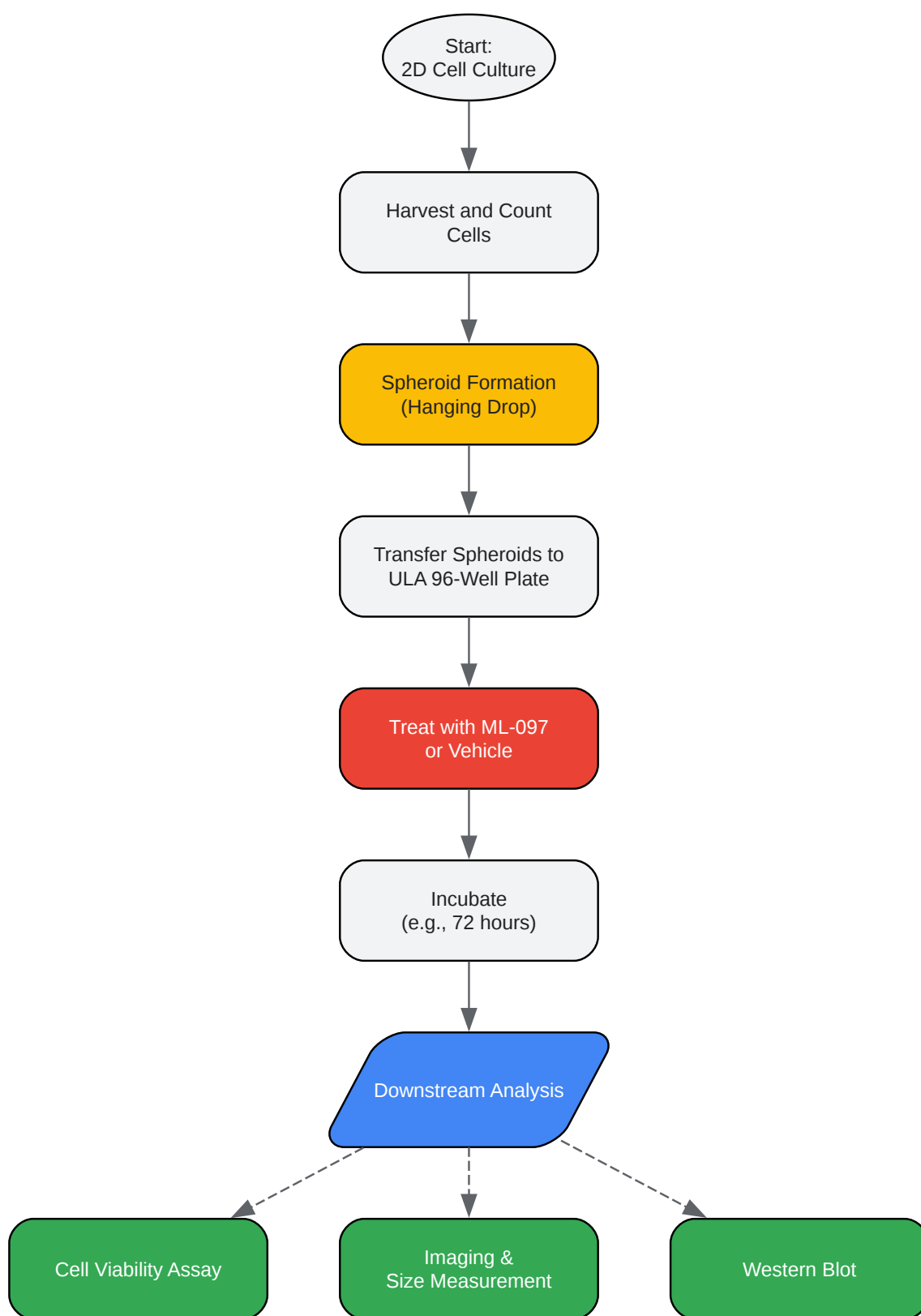
- After the desired treatment period, add 10 μ L of the resazurin solution to each well containing a spheroid.
- Incubate the plate for 4-6 hours at 37°C, protected from light.
- Measure the fluorescence intensity using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control wells after subtracting the background fluorescence from wells with medium only.

Visualizations



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Caption: **ML-097** inhibits the PI3K/Akt/mTOR signaling pathway.



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